3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile
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Overview
Description
3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is a chemical compound that features a unique structure combining a dithiazepane ring with a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile typically involves the formation of the dithiazepane ring followed by its attachment to the nitrobenzonitrile moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dithiazepane ring. This is followed by a coupling reaction with 4-nitrobenzonitrile under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The dithiazepane ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dithiazepane ring can interact with metal ions or other molecular entities, influencing the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
4-([1,2,5]-Dithiazepan-5-yl)phenyl-terminated compounds: These compounds share the dithiazepane ring structure but differ in their functional groups.
4-(Acetylsulfanylmethyl)phenyl-terminated compounds: These compounds have a similar core structure but feature different terminal groups.
Uniqueness
3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is unique due to its combination of a dithiazepane ring and a nitrobenzonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and molecular electronics.
Properties
IUPAC Name |
3-(1,2,5-dithiazepan-5-yl)-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-8-9-1-2-10(14(15)16)11(7-9)13-3-5-17-18-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGNUGQMBGXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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